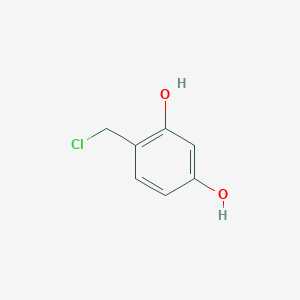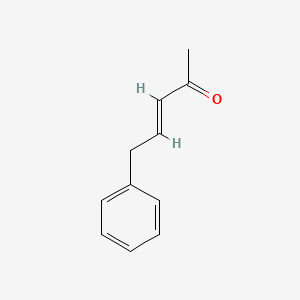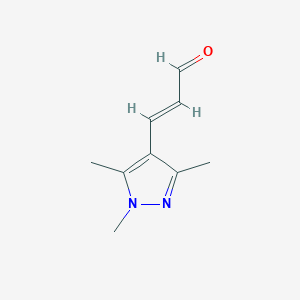
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is an organic compound featuring a bromine-substituted thiophene ring attached to a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thiophene followed by the introduction of the hydroxyacetic acid group. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene is then subjected to a reaction with glyoxylic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid.
Reduction: 2-(Thiophen-2-yl)-2-hydroxyacetic acid.
Substitution: 2-(4-Azidothiophen-2-yl)-2-hydroxyacetic acid.
Aplicaciones Científicas De Investigación
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural resemblance to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxyacetic acid moiety can interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorothiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylthiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a methyl group instead of bromine.
2-(4-Nitrothiophen-2-yl)-2-hydroxyacetic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not facilitate. This makes it a valuable compound for targeted synthesis and applications in various fields .
Propiedades
Fórmula molecular |
C6H5BrO3S |
|---|---|
Peso molecular |
237.07 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2,5,8H,(H,9,10) |
Clave InChI |
BUKLZQPNTIHSGH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



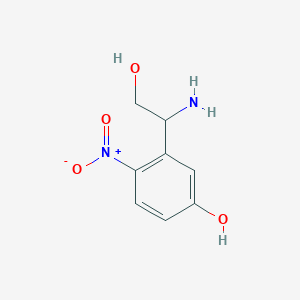
![3-Methyl-3-azabicyclo[3.3.1]nonan-7-onehydrochloride](/img/structure/B13593088.png)

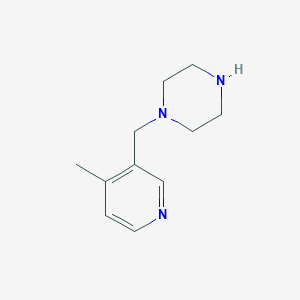
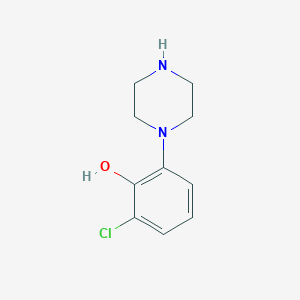
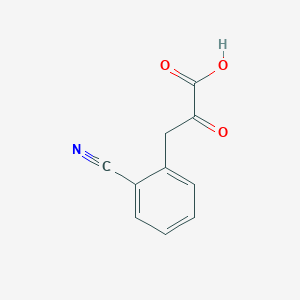
![(2R)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13593096.png)

![1-[(2S)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593114.png)
